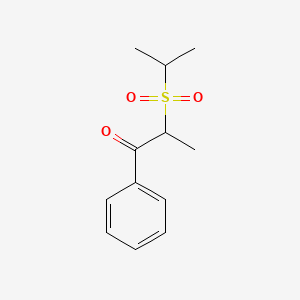

2-(Isopropylsulfonyl)-1-phenylpropan-1-one

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one is defined by the spatial arrangement of its sulfonyl, phenyl, and ketone groups. The isopropylsulfonyl moiety introduces steric bulk at the second carbon of the propan-1-one backbone, creating distinct rotational conformers. Conformational analysis via computational methods, such as density functional theory (DFT) and molecular mechanics, reveals three primary minima on the potential energy surface corresponding to staggered and gauche orientations of the isopropylsulfonyl group relative to the phenyl ring.

Newman projections along the C1–C2 bond highlight torsional strain between the sulfonyl oxygen atoms and the adjacent carbonyl group. The lowest-energy conformation adopts a staggered arrangement where the isopropyl group’s methyl substituents are oriented 180° from the phenyl ring, minimizing van der Waals repulsions. Rotational barriers between conformers range from 2.5–4.1 kcal/mol, as calculated using the AMS driver’s ForceField engine.

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

1-phenyl-2-propan-2-ylsulfonylpropan-1-one |

InChI |

InChI=1S/C12H16O3S/c1-9(2)16(14,15)10(3)12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

AZBOGFAMVGLNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one typically involves the reaction of phenylpropanone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Phenylpropanone+Isopropylsulfonyl chlorideBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Isopropylsulfonyl)-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(isopropylsulfonyl)-1-phenylpropan-1-one, a comparative analysis with structurally related propanone derivatives is provided below.

Structural and Functional Group Analysis

Physicochemical Properties

Biological Activity

2-(Isopropylsulfonyl)-1-phenylpropan-1-one is a sulfonyl compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has implications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

- Molecular Formula : C12H16O3S

- Molecular Weight : 240.32 g/mol

- IUPAC Name : this compound

The compound features a sulfonyl group attached to a phenylpropanone structure, which enhances its reactivity and potential biological effects. Its sulfonyl moiety allows for participation in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

- Gene Expression Regulation : It may affect the expression of genes involved in metabolic processes and cell proliferation.

Biological Activity Studies

Research on the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and specific microorganism tested.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, though further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenylpropan-1-one | Simple ketone structure without sulfonyl group | Commonly used as a solvent and intermediate |

| 2-(Methylsulfonyl)-1-phenylpropan-1-one | Contains a methylsulfonyl group | Exhibits different reactivity due to methyl group |

| 2-(Tert-butylsulfonyl)-1-phenylpropan-1-one | Tert-butyl instead of isopropyl | Increased steric hindrance affecting reactivity |

The distinct sulfonamide structure of this compound enhances its utility as a reagent while potentially providing unique biological activities compared to simpler ketones.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

-

In Vitro Cancer Cell Line Study :

- Research involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers.

- The study highlighted the potential for further development as an anticancer agent.

-

Mechanistic Investigation :

- A detailed mechanistic study focused on the interaction between the compound and specific enzyme targets.

- Findings suggested that the compound could serve as an inhibitor for key metabolic enzymes involved in cancer metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Isopropylsulfonyl)-1-phenylpropan-1-one, and what critical reaction parameters must be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Core Formation : Friedel-Crafts acylation of benzene with propionyl chloride to yield 1-phenylpropan-1-one.

Sulfonation : Reaction with isopropylsulfonyl chloride under controlled temperature (0–5°C) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the sulfonyl group.

- Key Parameters : Strict anhydrous conditions, stoichiometric control of sulfonating agent, and post-reaction quenching to prevent over-sulfonation.

- Validation : Intermediate characterization via (δ 2.8–3.2 ppm for sulfonyl-adjacent protons) and mass spectrometry (parent ion at m/z 252) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl moiety and verifying structural integrity?

- Methodological Answer :

- IR Spectroscopy : Strong S=O asymmetric stretching vibrations at 1150–1300 cm.

- : Splitting patterns of isopropyl protons (δ 1.2–1.4 ppm, doublet of septets) and deshielded ketone protons (δ 3.5–4.0 ppm).

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement (R-factor < 5% acceptable for small molecules) .

Q. What purification methods are recommended to isolate this compound from common by-products?

- Methodological Answer :

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent. Monitor fractions via TLC (Rf ≈ 0.4).

- Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted sulfonyl chloride derivatives.

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient for high-purity isolation (≥98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most accurate?

- Methodological Answer :

- Functional Selection : B3LYP hybrid functional (combines exact exchange and gradient corrections) shows <3 kcal/mol deviation in thermochemical properties for sulfonyl-containing systems .

- Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitation modeling.

- Validation : Compare computed dipole moments (e.g., ~4.5 D) with experimental gas-phase data. Discrepancies >10% suggest basis set inadequacy .

Q. How can contradictions between experimental and computational geometric parameters (e.g., bond angles) be resolved?

- Methodological Answer :

- X-ray vs. DFT : For discrepancies in sulfonyl group geometry (e.g., O=S=O angle), prioritize X-ray data (accuracy ±0.01 Å). Adjust DFT settings (e.g., dispersion corrections) to align with crystallographic results.

- Error Analysis : Systematic errors in DFT often arise from neglecting solvent effects—re-run calculations with implicit solvation models (e.g., PCM for acetone) .

Q. What mechanistic insights explain the sulfonation regioselectivity in this compound’s synthesis?

- Methodological Answer :

- Electrophilic Pathway : Sulfonyl group addition occurs para to the ketone due to electron-withdrawing effects of the carbonyl, directing electrophiles to the meta position of the benzene ring.

- Kinetic Control : Low-temperature conditions favor para substitution; elevated temperatures may lead to isomerization.

- Supporting Data : Isotopic labeling (e.g., -labeled ketone) combined with HSQC NMR can track positional fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.